

## Preclinical Pharmacology of MK-7145: A Technical Guide

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#### **Abstract**

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] Developed for the potential treatment of hypertension and heart failure, its mechanism of action represents a novel approach to diuretic and natriuretic therapy.[1][2][3] Preclinical studies have demonstrated its potential to induce diuresis and lower blood pressure with a potassium-sparing effect, differentiating it from conventional diuretics. This document provides a comprehensive overview of the preclinical pharmacology of MK-7145, detailing its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

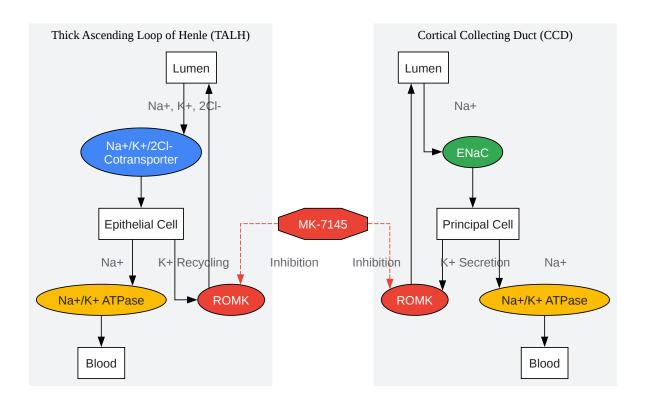
### Introduction

The renal outer medullary potassium channel (ROMK), encoded by the KCNJ1 gene, is an inward-rectifying potassium channel critical for renal salt recycling and potassium homeostasis. [1] It is expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter.[1] In the CCD, it is involved in potassium secretion coupled with sodium reabsorption.[1] Inhibition of ROMK is therefore hypothesized to produce a diuretic and natriuretic effect with a reduced risk of hypokalemia compared to loop and thiazide diuretics.[1] [2] MK-7145 was identified as a potent and selective ROMK inhibitor that entered clinical development.[1][4]



## **Mechanism of Action**

**MK-7145** acts as a direct inhibitor of the ROMK channel. By blocking this channel, it disrupts the normal physiological processes in the kidney nephron, leading to its diuretic and natriuretic effects.



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Caption: Mechanism of action of MK-7145 on renal ion transport.

## **In Vitro Pharmacology**



## **Potency and Selectivity**

**MK-7145** is a potent inhibitor of the ROMK channel with an IC50 of 0.045  $\mu$ M.[5] It exhibits selectivity against other Kir family channels and key cardiac ion channels.

Target	IC50 (μM)	Cell Line	Assay Type	Reference
ROMK	0.045	-	-	[5]
ROMK	0.009	СНО	Electrophysiolog y	[5]
Kir2.1	>30	-	-	[5]
Kir2.3	>30	-	-	[5]
Kir4.1	>30	-	-	[5]
Kir7.1	>30	-	-	[5]
Cav1.2	>30	-	-	[5]
Nav1.5	>30	-	-	[5]

## **Off-Target Activity**

In a broad counter-screening panel of over 150 receptors, enzymes, and ion channels, **MK-7145** demonstrated activity at concentrations below 10  $\mu$ M for three targets.[5]

Off-Target	IC50 (μM)	Assay Type	Reference
Human Serotonin Transporter (SERT)	0.12	Radioligand Binding	[5]
Human SERT	2.40 ± 0.32	[3H]-serotonin Uptake	[5]
Somatostatin Subtype 1 (sst1)	2.63	-	[5]
Acetylcholinesterase (AChE)	9.94	-	[5]



**MK-7145** is a substrate of human P-glycoprotein (Pgp), which is expected to limit its central nervous system exposure and mitigate the risk associated with SERT inhibition.[1][5]

# In Vivo Pharmacology Pharmacodynamic Studies in Rats

Acute Diuresis and Natriuresis Model: In an acute rat model, **MK-7145** demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[1]

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, **MK-7145** produced a dose-dependent reduction in systolic blood pressure (SBP).[1]

Dose (mg/kg/day)	SBP Lowering (mmHg)	Comparator	Reference
3	~12	Similar to HCTZ (25 mg/kg/day)	[1]
10	~20	Exceeded HCTZ (25 mg/kg/day)	[1]

**MK-7145** also showed additive/synergistic effects when co-administered with hydrochlorothiazide or candesartan.[4][6][7]

## Pharmacodynamic Studies in Dogs

In normotensive dogs, both acute and chronic oral administration of **MK-7145** resulted in dose-dependent diuresis and natriuresis.[6][7] Importantly, these effects occurred without significant urinary potassium loss or changes in plasma electrolytes.[6][7] After 6 days of dosing, elevations in bicarbonate and aldosterone were observed, consistent with the phenotype of Bartter's Syndrome Type II, which is associated with loss-of-function mutations in the ROMK channel.[6][7]

## **Cardiovascular Safety**

In a cardiovascular dog model, **MK-7145** was administered intravenously at cumulative doses up to 10 mg/kg.[1] No treatment-related effects were observed on heart rate, mean arterial



pressure, or electrocardiographic parameters (PR, QRS, and QT/QTc intervals).[1]

#### **Pharmacokinetics**

MK-7145 has demonstrated pharmacokinetic properties suitable for oral administration in preclinical species.[1] However, it was projected to have a short human half-life of approximately 5 hours, which could necessitate more frequent dosing.[8] This observation led to the development of a successor compound, MK-8153, with a longer projected human half-life.[8]

## Experimental Protocols In Vitro Electrophysiology (CHO cells)



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Caption: Workflow for in vitro electrophysiology assay.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the human ROMK channel.[5]
- Method: Whole-cell patch-clamp electrophysiology.
- Procedure: Cells are voltage-clamped, and baseline ROMK current is established. MK-7145
  is then perfused at various concentrations, and the resulting inhibition of the potassium
  current is measured.
- Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

### SERT Uptake Assay (HEK293 cells)

 Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (SERT).[1][5]



- Method: Radiolabeled substrate uptake assay.
- Procedure: Cells are incubated with [3H]-serotonin in the presence of varying concentrations
  of MK-7145. The reaction is stopped, and the amount of intracellular [3H]-serotonin is
  quantified by scintillation counting.
- Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

#### In Vivo SHR Blood Pressure Model

- Animal Model: Spontaneously Hypertensive Rats (SHRs).[1]
- Method: Telemetry for continuous blood pressure monitoring.
- Procedure: SHRs are implanted with telemetry devices. After a recovery period, they are
  dosed orally with MK-7145 daily for a subchronic period. Blood pressure is continuously
  monitored.
- Data Analysis: Changes in systolic blood pressure from baseline are calculated and compared between treatment and vehicle groups.

### Conclusion

MK-7145 is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent.[1][6][7] Its mechanism of action offers the potential for effective blood pressure lowering and diuresis with a reduced risk of potassium disturbances.[2][6][7] The preclinical data supported its advancement into clinical trials. While its projected short half-life in humans presented a potential challenge, the findings from the MK-7145 program have paved the way for the development of next-generation ROMK inhibitors.[8]

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